![molecular formula C16H14ClN5O B12032464 3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide CAS No. 478504-34-6](/img/structure/B12032464.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide
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Overview
Description
3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety, a chlorophenyl group, and a hydrazide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-benzotriazol-1-yl)propanoic acid with 4-chlorobenzaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole or chlorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzotriazole derivatives exhibit notable antimicrobial properties. For instance, derivatives have shown bactericidal effects against various Gram-positive and Gram-negative bacteria. Studies indicate that compounds containing the benzotriazole nucleus can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
Compound | Bacterial Strains Tested | Activity |
---|---|---|
3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide | Staphylococcus aureus, E. coli | Significant |
N-acyl-1H-benzotriazoles | Various strains | Bactericidal |
Chlorosubstituted benzotriazoles | Bacillus subtilis, Pseudomonas fluorescens | Mild to moderate |
Antifungal Properties
Additionally, some studies have reported antifungal activity for benzotriazole derivatives. These compounds have been screened against fungal strains, revealing varying degrees of effectiveness .
Photostabilizers
Benzotriazole compounds are widely used as photostabilizers in plastics and coatings due to their ability to absorb UV radiation, thereby enhancing the durability and longevity of materials exposed to sunlight .
Corrosion Inhibitors
These compounds also serve as effective corrosion inhibitors in various industrial applications, particularly in metal protection formulations where they prevent oxidation and degradation .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various benzotriazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability when tested against both standard and clinical strains, suggesting potential therapeutic applications in treating bacterial infections .
Evaluation as Antifungal Agents
Another investigation focused on the antifungal properties of this compound against common fungal pathogens. Results showed promising antifungal activity comparable to established antifungal agents, indicating its potential use in antifungal formulations .
Mechanism of Action
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can coordinate with metal ions, affecting enzymatic activities or catalytic processes. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their function. The hydrazide linkage can form hydrogen bonds with biological molecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 1H-Benzotriazole
- 3-(1H-Benzotriazol-1-yl)-1-(3-chlorophenyl)-propan-1-one
Uniqueness
3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the benzotriazole moiety, known for its diverse biological interactions, combined with the hydrazone functional group, suggests significant pharmacological potential.
Chemical Structure and Properties
The compound can be represented by the following molecular formula: C13H11ClN4O. Its structure includes a benzotriazole ring, a hydrazone linkage, and a chlorophenyl group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation reaction of 4-chlorobenzaldehyde with 1H-benzotriazole and a hydrazine derivative under acidic conditions. The reaction mechanism includes nucleophilic addition followed by dehydration to form the hydrazone.
Antimicrobial Activity
Research indicates that compounds containing the benzotriazole structure exhibit antimicrobial properties . For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. Studies have reported minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL for effective antimicrobial agents derived from benzotriazole .
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Benzotriazole + Hydrazone | Antimicrobial |
2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide | Similar core | Anticancer |
6-(4-chlorophenyl)(1H-benzotriazol-1-yl)methyl!-1-methyl-1H-benzotriazole | Methyl substitution | Aromatase inhibitor |
Anticancer Properties
The benzotriazole moiety is recognized for its ability to interact with DNA and inhibit enzymes involved in tumor progression. Compounds with similar structures have demonstrated anticancer activity through mechanisms such as apoptosis induction in cancer cells. For example, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The benzotriazole unit can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes involved in cancer metabolism and progression.
- Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Recent studies have highlighted the effectiveness of benzotriazole derivatives in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that benzotriazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds exhibiting MICs comparable to conventional antibiotics .
- Anticancer Activity : In vitro studies on human cancer cell lines revealed that certain benzotriazole derivatives led to a dose-dependent decrease in cell viability, indicating potential as therapeutic agents against cancer .
Properties
CAS No. |
478504-34-6 |
---|---|
Molecular Formula |
C16H14ClN5O |
Molecular Weight |
327.77 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14ClN5O/c17-13-7-5-12(6-8-13)11-18-20-16(23)9-10-22-15-4-2-1-3-14(15)19-21-22/h1-8,11H,9-10H2,(H,20,23)/b18-11+ |
InChI Key |
PNMZCTOVLJFFIO-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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